AChE-IN-42
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Overview
Description
AChE-IN-42 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound is of significant interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where acetylcholine levels are crucial for cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-42 typically involves the reaction of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as manganese(III) acetate. The reaction is carried out under controlled temperatures and monitored using techniques like high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
AChE-IN-42 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
AChE-IN-42 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and research tools for studying enzyme kinetics
Mechanism of Action
AChE-IN-42 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase. The pathways involved in this mechanism include the cholinergic signaling pathway, which is crucial for cognitive function .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A compound that also inhibits acetylcholinesterase and is used in Alzheimer’s therapy.
Uniqueness
AChE-IN-42 is unique due to its dual inhibitory effects on both acetylcholinesterase and beta-site APP cleaving enzyme 1 (BACE 1), making it a promising candidate for the treatment of Alzheimer’s disease. This dual inhibition can potentially provide more comprehensive therapeutic benefits compared to other acetylcholinesterase inhibitors .
Properties
Molecular Formula |
C35H43NO5 |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
17-O-ethyl 5-O-prop-2-ynyl (1S,4R,9R,10R,12S)-14-hydroxy-5,9,18-trimethyl-23-propan-2-yl-19-azahexacyclo[10.9.2.01,10.04,9.013,21.016,20]tricosa-13,15,17,20,22-pentaene-5,17-dicarboxylate |
InChI |
InChI=1S/C35H43NO5/c1-8-15-41-32(39)34(7)13-10-12-33(6)25(34)11-14-35-18-23(19(3)4)21(17-26(33)35)28-24(37)16-22-27(31(38)40-9-2)20(5)36-30(22)29(28)35/h1,16,18-19,21,25-26,36-37H,9-15,17H2,2-7H3/t21-,25+,26+,33-,34?,35-/m0/s1 |
InChI Key |
LGWQXEJAHHTKMO-KZCTXIBJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC2=C3C(=C(C=C12)O)[C@H]4C[C@H]5[C@]3(CC[C@@H]6[C@@]5(CCCC6(C)C(=O)OCC#C)C)C=C4C(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C3C(=C(C=C12)O)C4CC5C3(CCC6C5(CCCC6(C)C(=O)OCC#C)C)C=C4C(C)C)C |
Origin of Product |
United States |
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